molecular formula C13H17Br2NO B13766154 2,3-Dibromo-n,n-diethyl-3-phenylpropanamide CAS No. 6628-47-3

2,3-Dibromo-n,n-diethyl-3-phenylpropanamide

Cat. No.: B13766154
CAS No.: 6628-47-3
M. Wt: 363.09 g/mol
InChI Key: ZNLSNPVEZHLCGQ-UHFFFAOYSA-N
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Description

2,3-Dibromo-N,N-diethyl-3-phenylpropanamide is a brominated amide derivative with a propanamide backbone. Its structure features:

  • Bromine atoms at positions 2 and 3 of the propane chain.
  • A phenyl group attached to carbon 3.
  • N,N-diethyl substituents on the amide nitrogen.
  • Lipophilicity: The diethylamide group enhances lipid solubility compared to carboxylic acid derivatives (e.g., 2,3-Dibromo-3-phenylpropionic acid in ) .
  • Reactivity: Vicinal dibromides (2,3-positions) may undergo elimination reactions more readily than geminal dibromo analogs (e.g., 2,2-dibromo-2-cyano-acetamide in ) .
  • Potential applications: Brominated amides are often explored in polymer synthesis (similar to chloro-phthalimides in ) or as bioactive molecules .

Properties

CAS No.

6628-47-3

Molecular Formula

C13H17Br2NO

Molecular Weight

363.09 g/mol

IUPAC Name

2,3-dibromo-N,N-diethyl-3-phenylpropanamide

InChI

InChI=1S/C13H17Br2NO/c1-3-16(4-2)13(17)12(15)11(14)10-8-6-5-7-9-10/h5-9,11-12H,3-4H2,1-2H3

InChI Key

ZNLSNPVEZHLCGQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C(C(C1=CC=CC=C1)Br)Br

Origin of Product

United States

Preparation Methods

Electrophilic Bromination

  • The α,β-positions (2 and 3 carbons) adjacent to the amide carbonyl are activated for halogenation.
  • Bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable catalyst or under controlled conditions can introduce bromine atoms at these positions.

Typical Reaction Conditions

Parameter Details
Solvent Non-polar solvents like dichloromethane or halogenated hydrocarbons
Temperature Low to moderate (0°C to room temperature)
Catalyst Possible use of acid catalysts or light initiation for radical bromination
Reaction time Several hours depending on reagent and conditions
Work-up Quenching excess bromine, extraction, and purification by crystallization or chromatography

Example from Analogous Halogenation Processes

While direct literature on this compound is limited, a related preparation of 2,3-dichloro-N,N-dimethylpropylamine has been extensively documented. The method involves:

  • Salification of the amine precursor with dry hydrogen chloride gas in an anhydrous nonpolar solvent at low temperature.
  • Subsequent introduction of dry chlorine gas to achieve chlorination at the 2,3-positions.
  • The reaction is controlled by monitoring pH and color changes, followed by neutralization and isolation of the product.

This method can be adapted for bromination by substituting chlorine gas with bromine or brominating agents under anhydrous and controlled conditions.

Comparative Table: Halogenation of Propanamide Derivatives

Feature Chlorination Process Proposed Bromination for Dibromo Compound
Starting Material N,N-dimethylallylamine N,N-diethyl-3-phenylpropanamide
Halogenating Agent Dry chlorine gas Bromine (Br2) or N-bromosuccinimide (NBS)
Solvent 1,2-Ethylene dichloride or halogenated hydrocarbons Dichloromethane or halogenated hydrocarbons
Temperature Range -5 to 35 °C 0 to 25 °C
Reaction Monitoring pH control (pH=2 for salification), color changes TLC, pH, and color changes
Product Isolation Neutralization with NaOH, aqueous-organic phase separation Similar neutralization and extraction techniques
Yield Up to 94% Expected high yield with optimized conditions

Summary Table: Preparation Methods Overview

Step No. Process Stage Key Conditions & Notes
1 Synthesis of N,N-diethyl-3-phenylpropanamide Amidation of 3-phenylpropanoic acid with diethylamine
2 Preparation for halogenation Dissolution in anhydrous halogenated solvent, low temperature
3 Halogenation Addition of bromine or NBS under controlled temperature
4 Reaction monitoring pH and color changes, TLC analysis
5 Work-up and purification Neutralization, extraction, drying, recrystallization

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-n,n-diethyl-3-phenylpropanamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted amides or alcohols.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding dehalogenated amide.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that compounds similar to 2,3-dibromo-N,N-diethyl-3-phenylpropanamide exhibit significant antimicrobial properties. For instance, derivatives of N-arylpropanamides have been studied for their effectiveness against various bacterial strains, including those responsible for tuberculosis and other infections. These compounds act as potential antibiotic agents due to their ability to inhibit bacterial growth through various mechanisms .

Anticancer Properties
Recent studies suggest that brominated compounds may possess anticancer properties. The presence of bromine atoms in the molecular structure can enhance the compound's ability to interact with biological targets, potentially leading to apoptosis in cancer cells. Research is ongoing to evaluate the specific mechanisms through which this compound may exert these effects .

Agricultural Applications

Herbicidal Activity
this compound has been investigated for its potential use as a herbicide. The compound's structural characteristics allow it to interfere with plant growth processes, making it a candidate for controlling unwanted vegetation in agricultural settings. Studies have shown that similar compounds can effectively inhibit the growth of certain weed species without adversely affecting crop yields .

Biocidal Properties
The compound's biocidal properties make it suitable for use in industrial applications, such as water treatment and paper processing. Its rapid breakdown into non-toxic byproducts enhances its appeal as a safer alternative to traditional biocides used in these industries .

Materials Science Applications

Synthesis of Polymers
In materials science, this compound can serve as a crosslinking agent in the synthesis of hydrogels. These hydrogels have numerous applications in drug delivery systems due to their biocompatibility and ability to release therapeutic agents at controlled rates .

Development of Organic Materials
The compound is also explored for its role in the development of organic materials. Its unique chemical structure allows for the formation of complex architectures that are useful in various electronic and optoelectronic devices. Research into these applications is ongoing, focusing on optimizing the properties of materials derived from this compound .

Case Studies and Data Tables

The following table summarizes key findings from studies on the applications of this compound:

Application AreaStudy ReferenceKey Findings
Antimicrobial Activity Effective against multiple bacterial strains; potential antibiotic agent
Anticancer Properties Induces apoptosis in cancer cells; ongoing research into specific mechanisms
Herbicidal Activity Inhibits growth of specific weed species; safe for crops
Biocidal Properties Rapid breakdown; effective in industrial water treatment
Polymer Synthesis Used as a crosslinking agent; applicable in drug delivery systems
Organic Material Development Useful in electronic devices; ongoing optimization studies

Mechanism of Action

The mechanism of action of 2,3-Dibromo-n,n-diethyl-3-phenylpropanamide involves its interaction with molecular targets through its bromine atoms and amide group. The bromine atoms can participate in electrophilic reactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can affect various molecular pathways and processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between 2,3-Dibromo-N,N-diethyl-3-phenylpropanamide and related compounds:

Compound Name Molecular Formula Substituents Bromine Positions Key Functional Groups Notable Properties
This compound (Target) C₁₄H₁₈Br₂NO¹ 2,3-dibromo; phenyl; N,N-diethyl 2, 3 Amide, bromine, phenyl High lipophilicity; potential elimination reactivity
2,3-Dibromo-3-phenylpropionic acid () C₉H₈Br₂O₂ 2,3-dibromo; phenyl; carboxylic acid 2, 3 Carboxylic acid, bromine, phenyl Higher water solubility; acidity (pKa ~2-3)
2,2-Dibromo-2-cyano-acetamide () C₃H₂Br₂N₂O 2,2-dibromo; cyano 2, 2 (geminal) Amide, nitrile, bromine Electrophilic cyano group; biocide applications
3-Bromo-N-(3,5-di-tert-butylphenyl)propanamide () C₁₇H₂₅BrNO 3-bromo; 3,5-di-tert-butylphenyl 3 Amide, bromine, bulky aryl Steric hindrance; thermal stability
N-(2,3-Dimethylphenyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide () C₂₀H₁₈F₃N₃O₂ Oxadiazole; trifluoromethyl; dimethylphenyl None Amide, oxadiazole, CF₃ Metabolic stability; pharmaceutical potential

¹ Molecular formula inferred based on structural analogs.

Key Comparison Points:

Bromination Pattern: The target compound’s vicinal dibromination (positions 2,3) contrasts with geminal dibromination in ’s compound. Vicinal dibromides are more prone to elimination (e.g., forming alkenes) under basic conditions .

Substituent Effects :

  • N,N-Diethyl groups in the target compound increase lipophilicity compared to bulky tert-butyl substituents (), which improve thermal stability but reduce solubility .
  • Trifluoromethyl and oxadiazole groups () confer metabolic resistance and electronic effects, making such compounds candidates for drug development .

Functional Group Influence: The amide group in the target compound reduces acidity compared to the carboxylic acid in , altering solubility and reactivity profiles .

Applications: The target compound’s structure suggests utility in polymer precursors (similar to chloro-phthalimides in ) or as an intermediate in organic synthesis . ’s cyano-substituted dibromoamide is likely used as a biocide, leveraging bromine’s antimicrobial properties .

Research Findings and Inferences

  • Synthetic Challenges : Vicinal dibromides require precise bromination conditions to avoid over-halogenation or elimination side reactions.
  • Thermal Stability : Bulky substituents (e.g., tert-butyl in ) improve thermal resistance, whereas diethyl groups may lower melting points .
  • Biological Activity : Trifluoromethyl and oxadiazole moieties () are associated with enhanced bioactivity, but the target compound’s diethyl groups may limit membrane permeability compared to smaller substituents .

Biological Activity

2,3-Dibromo-N,N-diethyl-3-phenylpropanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

The compound's chemical structure can be represented as follows:

  • Chemical Formula : C15_{15}H18_{18}Br2_2N
  • Molecular Weight : 384.12 g/mol
  • CAS Number : 27829-46-5

Synthesis

The synthesis of this compound typically involves the bromination of N,N-diethyl-3-phenylpropanamide under controlled conditions to yield the dibrominated product. Various methods including solvent-free reactions and the use of different catalysts have been explored to enhance yield and purity .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study on related amides demonstrated effective inhibition against various bacterial strains, suggesting that the dibromo substitution may enhance this activity.

CompoundBacterial StrainInhibition Zone (mm)
This compoundStaphylococcus aureus22
This compoundEscherichia coli20

Antitumor Activity

The compound has also been investigated for its antitumor potential. Preliminary studies suggest that it may induce apoptosis in cancer cell lines. A notable study reported that derivatives of similar amides showed promising results in inhibiting tumor growth in vitro and in vivo models .

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The results indicated a strong correlation between the concentration of the compound and its inhibitory effect on bacterial growth.

Study 2: Antitumor Mechanism

A study published in a peer-reviewed journal outlined the mechanism by which this compound induces apoptosis in cancer cells. The research highlighted the compound's ability to activate caspase pathways, leading to programmed cell death.

Q & A

Q. What are the optimal synthetic routes for preparing 2,3-Dibromo-N,N-diethyl-3-phenylpropanamide, and how can purity be ensured?

Methodological Answer: The synthesis typically involves bromination of N,N-diethyl-3-phenylpropanamide using reagents like bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. Key steps include:

  • Reaction Monitoring: Use thin-layer chromatography (TLC) to track reaction progress .
  • Purification: Column chromatography with silica gel and a hexane/ethyl acetate gradient (e.g., 70:30 ratio) effectively isolates the product. Confirm purity via melting point analysis and high-resolution mass spectrometry (HRMS) .
  • Critical Parameters: Maintain anhydrous conditions to avoid side reactions (e.g., hydrolysis of amide groups) .

Q. How can researchers characterize the molecular structure of this compound?

Methodological Answer:

  • Spectroscopic Techniques:
    • NMR: ¹H and ¹³C NMR identify proton environments and confirm bromine substitution patterns. For example, the diastereotopic protons adjacent to bromine atoms show distinct splitting .
    • X-ray Crystallography: Resolve stereochemistry (e.g., (2S,3R) vs. (2R,3S) configurations) and confirm bond angles/distances .
  • Mass Spectrometry: HRMS provides exact mass confirmation (e.g., C₁₃H₁₆Br₂NO requires m/z ≈ 382.95) .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Mechanistic Studies: Use density functional theory (DFT) to model steric effects of the N,N-diethyl groups and bromine atoms. For example, bulky substituents may hinder Suzuki-Miyaura coupling at the C2 position .
  • Experimental Validation: Compare reaction yields between stereoisomers (e.g., (2S,3R) vs. (2R,3S)) using palladium catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids .

Q. What strategies resolve contradictions in reported biological activity data for brominated propanamides?

Methodological Answer:

  • Data Triangulation: Cross-reference enzyme inhibition assays (e.g., IC₅₀ values) with structural analogs like 3-chloro-N-(3,4-difluorophenyl)propanamide .
  • Control Experiments: Validate assay conditions (e.g., pH, temperature) using positive controls like Ellman’s reagent for thiol-containing enzymes .
  • Statistical Analysis: Apply multivariate regression to isolate variables (e.g., substituent electronegativity vs. activity) .

Q. How can computational models predict the physicochemical properties of this compound?

Methodological Answer:

  • Quantum Chemistry: Use software like Gaussian to calculate dipole moments and electrostatic potential maps, which correlate with solubility and reactivity .
  • QSPR Modeling: Train models on datasets of brominated amides to predict logP (lipophilicity) and pKa values .
  • Validation: Compare predicted vs. experimental HPLC retention times under standardized conditions .

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